

Spectroscopic and Physicochemical Characterization of Methyl 5-iodoanthranilate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-amino-5-iodobenzoate*

Cat. No.: *B184775*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and physicochemical properties of Methyl 5-iodoanthranilate. Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted data based on its chemical structure and provides detailed, generalized experimental protocols for obtaining the necessary spectroscopic information. This guide is intended to serve as a valuable resource for researchers synthesizing or working with Methyl 5-iodoanthranilate, enabling them to anticipate spectral features and design appropriate analytical methodologies.

Physicochemical Properties

While extensive experimental data is not readily available in public databases, predicted physicochemical properties provide a useful starting point for handling and characterization.

Property	Predicted Value	Source
Molecular Formula	C ₈ H ₈ INO ₂	-
Molar Mass	277.06 g/mol	[1]
Density	1.826 ± 0.06 g/cm ³	[1]
Melting Point	85 °C	[1]
Boiling Point	335.9 ± 32.0 °C	[1]
CAS Number	77317-55-6	[2]
Synonyms	2-Amino-5-iodobenzoic Acid Methyl Ester, 5-Iodoanthranilic Acid Methyl Ester, Methyl 2- Amino-5-iodobenzoate	[2]

Expected Spectroscopic Data

The following tables outline the anticipated signals in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for Methyl 5-iodoanthranilate, based on its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Expected spectrum recorded in CDCl₃ at 400 MHz.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	Ar-H (ortho to -COOCH ₃ , meta to -I)
~ 7.5 - 7.7	dd	1H	Ar-H (meta to -COOCH ₃ , ortho to -I)
~ 6.6 - 6.8	d	1H	Ar-H (ortho to -NH ₂ , meta to -I)
~ 5.5 - 6.5	br s	2H	-NH ₂
~ 3.8 - 3.9	s	3H	-COOCH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Expected spectrum recorded in CDCl₃ at 100 MHz.

Chemical Shift (δ , ppm)	Assignment
~ 167 - 169	-COOCH ₃ (Carbonyl)
~ 148 - 150	C-NH ₂
~ 140 - 142	C-H (ortho to -COOCH ₃)
~ 135 - 137	C-H (meta to -COOCH ₃)
~ 112 - 114	C-COOCH ₃
~ 110 - 112	C-H (ortho to -NH ₂)
~ 80 - 85	C-I
~ 51 - 53	-COOCH ₃

IR (Infrared) Spectroscopy

Expected spectrum obtained via ATR-FTIR.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100 - 3000	Medium	Aromatic C-H stretch
2960 - 2850	Medium	Aliphatic C-H stretch (-CH ₃)
1720 - 1700	Strong	C=O stretch (ester)
1620 - 1580	Medium	N-H bend (amine) & C=C stretch (aromatic)
1500 - 1400	Medium	C=C stretch (aromatic)
1300 - 1200	Strong	C-O stretch (ester)
850 - 800	Strong	C-H out-of-plane bend (aromatic)
~ 500	Medium-Weak	C-I stretch

MS (Mass Spectrometry)

Expected spectrum obtained via Electron Ionization (EI).

m/z	Interpretation
277	[M] ⁺ (Molecular ion)
246	[M - OCH ₃] ⁺
218	[M - COOCH ₃] ⁺
150	[M - I] ⁺
120	[M - I - OCH ₃] ⁺
92	[M - I - COOCH ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like Methyl 5-iodoanthranilate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Procedure:

- **Sample Preparation:** Weigh approximately 5-10 mg of the solid sample and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial. The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.
- **Spectrometer Calibration:** The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
- **Acquisition of ^1H Spectrum:** A standard one-pulse sequence is typically used. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine ^1H spectrum, a relaxation delay of 1-2 seconds and 8-16 scans are usually sufficient.^[3]
- **Acquisition of ^{13}C Spectrum:** A proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ^{13}C and its lower gyromagnetic ratio, more scans are required. A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 128 to 1024 or more) are typically necessary to obtain a good signal-to-noise ratio.^[3]
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using Fourier transformation, followed by phase and baseline correction. The spectra are then referenced

to the internal standard (TMS).

Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

- **Background Scan:** Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is recorded. This is done to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.[4]
- **Sample Application:** A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[5]
- **Applying Pressure:** A pressure clamp is used to press the solid sample firmly and evenly against the crystal. This ensures good contact and maximizes the signal.[4]
- **Sample Scan:** The infrared spectrum of the sample is then recorded. The instrument directs a beam of infrared radiation through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a small distance into the sample at the points of reflection, and the sample absorbs specific frequencies of this wave corresponding to its vibrational modes.[6]
- **Data Collection and Processing:** The detector measures the attenuated infrared radiation. The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
- **Cleaning:** After the measurement, the pressure clamp is released, the sample is removed, and the ATR crystal is cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[4][5]

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

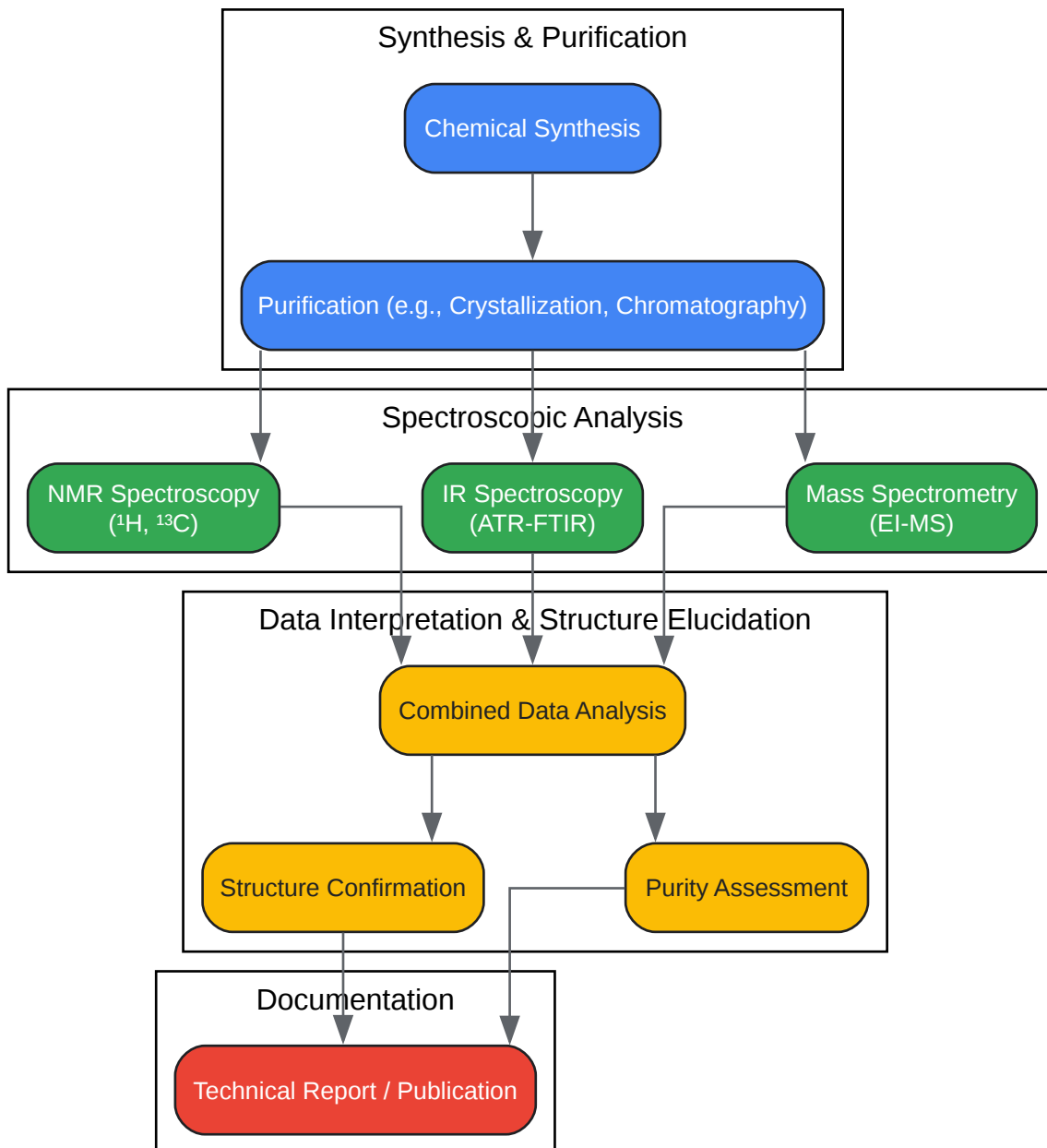
Procedure:

- **Sample Introduction:** A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated under high vacuum to induce volatilization.^[7]
- **Ionization:** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and causing it to fragment into smaller, charged ions.^{[8][9]}
- **Mass Analysis:** The positively charged ions are accelerated by an electric field and then passed through a magnetic or electric field in the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).^[9]
- **Detection:** The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.
- **Data Representation:** The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z . The most abundant ion is assigned a relative intensity of 100% and is called the base peak.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the characterization of a newly synthesized organic compound using the spectroscopic techniques described above.

General Workflow for Spectroscopic Analysis of a Synthesized Compound

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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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Phone: (601) 213-4426

Email: info@benchchem.com